An In-depth Technical Guide to 3-Pyridin-4-YL-acrylonitrile: Structure, Properties, and Applications
An In-depth Technical Guide to 3-Pyridin-4-YL-acrylonitrile: Structure, Properties, and Applications
Introduction
3-Pyridin-4-YL-acrylonitrile, a heterocyclic aromatic compound, stands as a molecule of significant interest to the scientific community, particularly within the realms of medicinal chemistry and materials science. Its structure, which marries a pyridine ring with a reactive acrylonitrile moiety, confers a unique electronic and chemical profile. This guide provides a comprehensive technical overview of 3-Pyridin-4-YL-acrylonitrile, delving into its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and its burgeoning potential in drug discovery. The insights presented herein are curated for researchers, chemists, and drug development professionals seeking a foundational understanding of this versatile chemical entity.
The acrylonitrile functional group is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiparasitic, and antitumoral properties.[1][2] The incorporation of the pyridine ring, a common scaffold in numerous pharmaceuticals, further enhances its potential for biological interactions. This guide will explore the synthesis of this compound, detail its structural and chemical properties, and discuss the rationale behind its growing importance as a building block for novel therapeutic agents.
Chemical Identity and Physicochemical Properties
The fundamental identity of 3-Pyridin-4-YL-acrylonitrile is established by its unique structural and physical characteristics. These properties are crucial for its handling, characterization, and application in further chemical synthesis.
Core Identification
| Property | Value | Source |
| IUPAC Name | 3-(Pyridin-4-yl)acrylonitrile | [3] |
| Synonyms | 4-Pyridineacrylonitrile, (E)-3-(pyridin-4-yl)prop-2-enenitrile | |
| CAS Number | 24490-79-7 | [4] |
| Molecular Formula | C₈H₆N₂ | |
| Molecular Weight | 130.15 g/mol | |
| SMILES | N#C/C=C/c1ccncc1 |
Physicochemical Data
| Property | Value/Description | Rationale/Note |
| Physical State | Solid at room temperature | Based on supplier information. |
| Melting Point | Data not readily available in cited literature. | As a crystalline solid, a distinct melting point is expected. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | The polar pyridine ring and nitrile group suggest solubility in polar media. |
| Stereochemistry | Primarily exists as the (E)-isomer. | The synthesis via Knoevenagel condensation typically favors the more stable trans (E) configuration due to steric hindrance. |
Synthesis and Mechanistic Insights
Aryl acrylonitriles are a significant class of compounds in the pharmaceutical industry.[5] The most common and efficient method for the synthesis of 3-Pyridin-4-YL-acrylonitrile is the Knoevenagel condensation. This reaction is a cornerstone of C-C bond formation, valued for its operational simplicity and often high yields under mild conditions.[1][5][6]
Knoevenagel Condensation: A Protocol
This protocol describes a representative synthesis of 3-Pyridin-4-YL-acrylonitrile from 4-pyridinecarboxaldehyde and acetonitrile. The choice of a basic catalyst is critical; weak bases like piperidine or an ammonium salt are often sufficient to deprotonate the α-carbon of acetonitrile without promoting side reactions.
Step-by-Step Protocol:
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-pyridinecarboxaldehyde (1 equivalent) and acetonitrile (1.5-2 equivalents). The use of excess acetonitrile can also allow it to serve as the reaction solvent.
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Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents) or ammonium acetate. The base facilitates the formation of the carbanion from acetonitrile.
-
Reaction Execution: Heat the mixture to reflux (the boiling point of acetonitrile is approximately 82 °C) and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the excess acetonitrile can be removed under reduced pressure. The resulting crude product is then purified.
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Purification: The solid product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 3-Pyridin-4-YL-acrylonitrile.
Causality Behind Experimental Choices:
-
Catalyst: A weak base is chosen to generate the nucleophilic carbanion from acetonitrile at a controlled rate, minimizing self-condensation of the aldehyde or other side reactions.
-
Reflux: Heating the reaction provides the necessary activation energy for the condensation and ensures the reaction proceeds at a reasonable rate.
-
Recrystallization: This purification technique is highly effective for solid crystalline products, allowing for the removal of unreacted starting materials and by-products.
Synthesis Workflow Diagram
Caption: Knoevenagel condensation workflow for the synthesis of 3-Pyridin-4-YL-acrylonitrile.
Spectroscopic Characterization
Structural elucidation of the synthesized compound is paramount. The following spectroscopic data are predicted based on the known structure of 3-Pyridin-4-YL-acrylonitrile and established spectroscopic principles for similar compounds.
| Technique | Expected Observations |
| ¹H NMR | Pyridine Protons: Two sets of doublets in the aromatic region (δ 7.5-8.8 ppm). The protons ortho to the nitrogen (H-2, H-6) will be further downfield than the protons meta to the nitrogen (H-3, H-5). Vinyl Protons: Two doublets in the alkene region (δ 6.0-7.8 ppm) with a large coupling constant (J ≈ 16 Hz), characteristic of a trans (E) configuration. |
| ¹³C NMR | Nitrile Carbon (C≡N): A signal around δ 117-120 ppm. Alkene Carbons (C=C): Two signals in the range of δ 100-150 ppm. Pyridine Carbons: Four signals in the aromatic region (δ 120-155 ppm), with the carbon attached to the nitrogen (C-2, C-6) and the carbon attached to the vinyl group (C-4) being distinct. |
| IR Spectroscopy | C≡N Stretch: A sharp, strong absorption band in the range of 2210-2240 cm⁻¹.[3] C=C Stretch (alkene): A medium intensity band around 1630-1650 cm⁻¹. C=N and C=C Stretch (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 130, corresponding to the molecular weight of the compound. |
Applications in Drug Discovery
The structural motifs within 3-Pyridin-4-YL-acrylonitrile make it a valuable scaffold for the development of new therapeutic agents. The acrylonitrile moiety can act as a Michael acceptor, a reactive handle for covalent modification of biological targets, while the pyridine ring can engage in hydrogen bonding and π-stacking interactions within protein active sites.
Derivatives of acrylonitrile have demonstrated a wide array of biological activities:
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Antiparasitic Activity: Acrylonitrile compounds have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, and Leishmania species.[1][2]
-
Anticancer Properties: The nitrile group is a key functional group in many modern anticancer drugs.[7] Pyridine-containing acrylonitriles have been investigated as antiproliferative agents against various cancer cell lines.[8]
-
Antimicrobial Potential: The pyridine scaffold is present in many antibacterial and antifungal agents. The combination with the acrylonitrile group offers a promising avenue for the development of new antimicrobial compounds.
Caption: Role of 3-Pyridin-4-YL-acrylonitrile as a versatile scaffold in drug discovery.
Safety and Handling
3-Pyridin-4-YL-acrylonitrile is classified as a hazardous substance and should be handled with appropriate precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]
-
Signal Word: Warning.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
3-Pyridin-4-YL-acrylonitrile is a chemically versatile and biologically significant molecule. Its straightforward synthesis via the Knoevenagel condensation, coupled with the reactive potential of its dual functional groups, makes it an attractive starting material for the synthesis of more complex heterocyclic systems. The demonstrated and potential applications in medicinal chemistry, particularly in the development of novel anticancer and antiparasitic agents, underscore its importance. This guide has provided a foundational, technically-grounded overview to aid researchers in their exploration and utilization of this promising compound. Further investigation into its biological mechanisms of action and the development of its derivatives will undoubtedly continue to be a fruitful area of scientific inquiry.
References
- Reagentia. 3-(Pyridin-4-yl)acrylonitrile (1 x 250 mg).
- BLD Pharm. 24490-79-7|3-(Pyridin-4-yl)acrylonitrile.
- MDPI. Acrylonitrile Derivatives against Trypanosoma cruzi: In Vitro Activity and Programmed Cell Death Study.
- PMC. Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates.
- Fluorochem. Pyridin-4-yl-acetonitrile.
- Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
- PMC. Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis.
- ResearchGate. 3-(pyridin-4-yl)acrylonitriles and E/Z 2-(3Imino2-benzofuran-1(3H)-ylidene)acetonitriles. An Unusual Case of Displacement of the Benzotriazole Ring.
- PMC. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives.
- BLD Pharm. 24490-79-7|3-(Pyridin-4-yl)acrylonitrile|BLD Pharm.
- ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
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